molecular formula C15H18AsBr B14317651 Benzyl(dimethyl)phenylarsanium bromide CAS No. 110009-76-2

Benzyl(dimethyl)phenylarsanium bromide

Cat. No.: B14317651
CAS No.: 110009-76-2
M. Wt: 353.13 g/mol
InChI Key: TXWQLLGQCCETEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(dimethyl)phenylarsanium bromide is a quaternary arsonium salt characterized by a central arsenic atom bonded to a benzyl group, two methyl groups, and a phenyl group, with a bromide counterion. Its molecular formula is C₁₅H₁₈AsBr, and it belongs to the organoarsenic family. Such compounds are rare in industrial or pharmaceutical applications due to arsenic’s inherent toxicity, but they may serve niche roles in catalysis or specialized organic synthesis. Unlike more common quaternary ammonium salts, the substitution of arsenic for nitrogen introduces distinct electronic and steric properties, influencing reactivity and stability .

Properties

CAS No.

110009-76-2

Molecular Formula

C15H18AsBr

Molecular Weight

353.13 g/mol

IUPAC Name

benzyl-dimethyl-phenylarsanium;bromide

InChI

InChI=1S/C15H18As.BrH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1

InChI Key

TXWQLLGQCCETEO-UHFFFAOYSA-M

Canonical SMILES

C[As+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(dimethyl)phenylarsanium bromide can be synthesized through a multi-step process involving the reaction of benzyl bromide with dimethylphenylarsine. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product.

  • Step 1: Preparation of Dimethylphenylarsine

    • Dimethylphenylarsine can be synthesized by reacting phenylarsine dichloride with dimethylmagnesium in an inert atmosphere.
    • Reaction conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition.
  • Step 2: Formation of this compound

    • Benzyl bromide is added to the dimethylphenylarsine solution, and the mixture is stirred at room temperature.
    • Reaction conditions: The reaction is typically carried out under an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl(dimethyl)phenylarsanium bromide undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of arsenic oxides or arsenates

    Reduction: Formation of lower oxidation state arsenic compounds

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Benzyl(dimethyl)phenylarsanium bromide has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of arsenic-based drugs for the treatment of certain diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl(dimethyl)phenylarsanium bromide involves its interaction with molecular targets through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The specific pathways involved depend on the nature of the target molecules and the cellular context.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Bromide (C₇H₇Br)
  • Molecular Weight : 171.04 g/mol (vs. ~363.1 g/mol for the arsonium compound).
  • Reactivity : Benzyl bromide is a versatile alkylating agent in organic synthesis, reacting with nucleophiles like amines or alcohols. In contrast, the arsonium compound’s arsenic center may exhibit weaker nucleophilicity but stronger electrophilicity due to arsenic’s larger atomic radius and lower electronegativity.
  • Stability : Benzyl bromide is moisture-sensitive and decomposes upon exposure to light or strong bases, releasing HBr . The arsonium analogue likely shares sensitivity to moisture and oxidizing agents but may exhibit slower hydrolysis due to arsenic’s lower reactivity compared to bromine.
Quaternary Ammonium Salts (e.g., Benzalkonium Chloride)
  • Toxicity: Quaternary ammonium salts are generally low in toxicity, making them suitable for disinfectants and surfactants.
  • Applications : Ammonium salts dominate in pharmaceuticals and detergents, whereas arsonium salts are restricted to research settings due to regulatory and safety concerns.
Organophosphorus Compounds (e.g., Benzyltriphenylphosphonium Bromide)
  • Electronic Effects : Phosphorus’s higher electronegativity compared to arsenic results in stronger P–C bonds and greater thermal stability. Arsenic’s larger size may enhance steric hindrance in the arsonium compound, affecting reaction kinetics.
  • Environmental Impact : Phosphorus compounds are more environmentally benign, whereas arsenic derivatives require stringent disposal protocols .

Physical and Chemical Properties

Property Benzyl(dimethyl)phenylarsanium Bromide Benzyl Bromide Benzalkonium Chloride
Molecular Formula C₁₅H₁₈AsBr C₇H₇Br C₂₁H₃₈ClN
Molecular Weight ~363.1 g/mol 171.04 g/mol 360.0 g/mol
Boiling Point Not reported (estimated >250°C) 198–199°C Decomposes >100°C
Solubility in Water Low (arsenic salts generally <1 g/L) 436 mg/L (25°C) Highly soluble
Toxicity (LD₅₀) Not established (arsenic: high risk) 250 mg/kg (rat) 300 mg/kg (rat)

Research and Industrial Relevance

  • Benzyl Bromide : Widely used in organic synthesis for benzylation reactions .
  • Arsonium Salts: Limited to specialized applications, such as phase-transfer catalysis or ionic liquids, but their use is constrained by toxicity and regulatory barriers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.